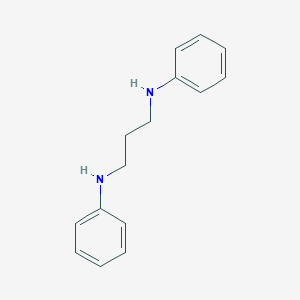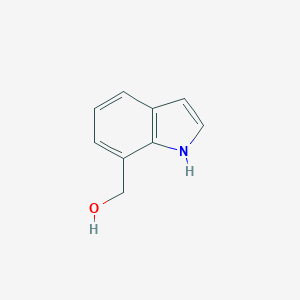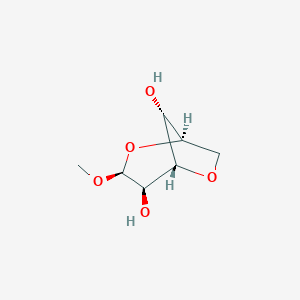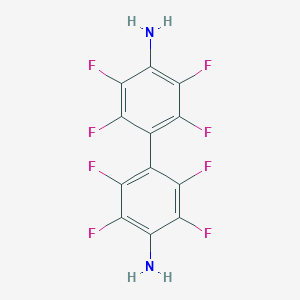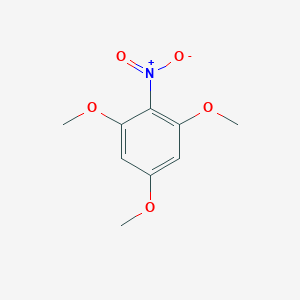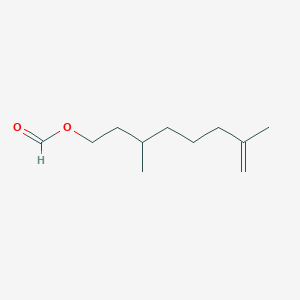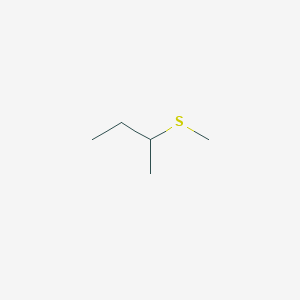
Cadmium succinate
概要
説明
Cadmium succinate is an inorganic compound composed of cadmium and succinic acid. It is a white, odorless, crystalline solid that is soluble in water and is used in various scientific and industrial applications. This compound has a wide range of applications in research, particularly in the fields of biochemistry and physiology. It has been used in the synthesis of various cadmium-containing compounds, and in the study of cadmium toxicity and its effects on the human body.
科学的研究の応用
Mitochondrial Electron Transport Inhibition : Cadmium, including cadmium succinate, inhibits mitochondrial electron transport. It particularly affects the uncoupler-stimulated oxidation of NADH-linked substrates and succinate, with a significant impact on the ubiquinone-b-cytochrome c1 complex, causing electron flow impairment (Miccadei & Floridi, 1993).
Mitochondrial Enzyme Inhibition in Tissues : Cadmium administration leads to a notable inhibition of mitochondrial enzymes like succinic dehydrogenase and cytochrome c oxidase in various rat tissues, including kidneys, testis, and lungs. This suggests a widespread impact of cadmium on mitochondrial function in different organs (Rao, 1983).
Environmental and Health Hazards : Cadmium is recognized for its serious toxicity and environmental contamination risks. It accumulates in humans, particularly affecting organs like the liver and kidneys, and poses significant health hazards (Godt et al., 2006).
Metabolic Disturbances in Plants : In plants, cadmium exposure, including this compound, can lead to metabolic disturbances. For example, changes in amino acids, carbohydrates, and intermediates of the tricarboxylic acid cycle were observed in Suaeda salsa, indicating protein degradation, osmotic regulation disturbances, and energy metabolism disruptions (Liu et al., 2011).
Interaction with Membrane-bound Enzymes : Cadmium can interact with and inhibit membrane-bound enzymes like succinate dehydrogenase. Such interactions suggest a potential mechanism for cadmium's inhibitory effects at cellular and subcellular levels (Jay et al., 1991).
Effect on Fetal Development : Cadmium exposure during pregnancy can lead to decreases in enzyme activities like succinic dehydrogenase in maternal organs, potentially affecting maternal-fetal nutrient transfer and fetal growth (Steibert et al., 1984).
Mitochondrial Impairment Sequence : Cadmium induces a series of mitochondrial impairments, starting with interaction with protein thiols, stimulating cation uptake, and leading to mitochondrial permeability transition and uncoupling, further causing respiratory chain inhibition and oxidative stress (Dorta et al., 2003).
Enzyme Activity Modulation in Fish : In fish liver, cadmium exposure modulates the activities of mitochondrial enzymes like succinate dehydrogenase, suggesting its impact on aquatic life as well (Vaglio & Landriscina, 1999).
Cadmium-induced Mitochondrial Inhibition in Tobacco Cells : In tobacco cells, cadmium exposure significantly inhibited succinate oxidation in mitochondria, pointing to its potential impact on plant respiratory metabolism (Reese & Roberts, 1985).
Carcinogenic Mechanisms : Cadmium, including forms like this compound, is implicated in multiple mechanisms contributing to carcinogenicity, such as modulation of gene expression, interference with antioxidant enzymes, inhibition of DNA repair, and disruption of cell-cell adhesion (Waisberg et al., 2003).
Cadmium-coordinated Supramolecule in Cancer Treatment : Studies show that cadmium-coordinated supramolecules can be effective in treating certain cancers, like T-cell leukemia, suggesting a potential therapeutic application (Zhou et al., 2015).
Renal Injury Protection : Research indicates that betaine supplementation can protect against renal injury induced by cadmium intoxication in rats, highlighting the role of oxidative stress and caspase-3 in cadmium nephrotoxicity (Hagar & Al Malki, 2014).
Open-framework Cadmium Succinates : Different dimensionalities of open-framework cadmium succinates have been synthesized, showing potential for diverse applications in material science (Vaidhyanathan et al., 2002).
Effect on Hepatic Mitochondria : Cadmium affects the respiration in rat hepatic mitochondria, particularly inhibiting State 3 NADH-linked respiration and influencing succinate metabolism, indicating its potential hepatic toxicity (Cameron et al., 1986).
Cadmium Chloride Intoxication in Placenta : Exposure to cadmium chloride affects the enzymatic apparatus of the placenta, leading to energy deficits and potential fetal development issues (Włoch, 1992).
Cadmium and Enzyme Activity in Liver Tissue : Cadmium exposure affects various liver enzymes like lactate dehydrogenase isoenzyme and succinate dehydrogenase, potentially interfering with energy transport mechanisms and cell membrane transport (Karthikeyan & Bavani, 2009).
Chelates of Mercapto Carboxylic Acids with Cadmium : Studies on cadmium(II) and zinc(II) complexes with chelating agents like mercapto carboxylic acids provide insights into their potential use in binding Cd(II) and Zn(II) in intoxication treatments (Crisponi et al., 2002).
作用機序
Target of Action
Cadmium succinate primarily targets the mitochondrial oxidative phosphorylation system . It interacts with the alternative oxidase (AOX) pathway and the cytochrome oxidase pathway (COX) . Cadmium also affects proteins with zinc-binding structures, which are present in many DNA repair proteins, transcription factors, and the tumor suppressor protein p53 .
Mode of Action
This compound acts as an uncoupler of mitochondrial oxidative phosphorylation . It stimulates KCN-insensitive respiration and KCN-SHAM-insensitive respiration, indicating the involvement of the AOX pathway . It decreases KCN-sensitive respiration, suggesting an inhibition of the COX pathway . Cadmium also induces widespread misfolding and aggregation of nascent proteins .
Biochemical Pathways
This compound affects various biochemical pathways. It disrupts the balance between oxidants and antioxidants, leading to cellular damage and apoptosis . It impacts signaling pathways like Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and Tumor Protein 53 (p53) pathways . The epigenetic effects of Cadmium, including DNA methylation and histone modifications, have also been reported .
Pharmacokinetics
It is known that cadmium has a low rate of excretion from the body and is accumulated in organisms, with an extremely protracted biological half-life . Cadmium can be taken up via ion channels or by phagocytosis and, due to the low pH, may dissolve gradually in lysosomes .
Result of Action
The action of this compound results in disturbed cellular respiration and induced oxidative cellular stress . It increases extramitochondrial LOX activity, lipid peroxidation, and oxidized and reduced glutathione, which induces an antioxidant response with enhanced SOD and CAT activities . Cadmium also inhibits soybean root growth .
Action Environment
Cadmium is a toxic non-essential heavy metal mainly originating from industrial activities and causes environmental pollution . It affects all organisms, and its bioaccumulation in the food chain may be unhealthy . Cadmium concentrations vary in non-polluted soils from 0.04 to 0.32 mM, whereas in polluted soils it varies from 0.32 to about 1.0 mM . The environmental factors significantly influence the action, efficacy, and stability of this compound .
Safety and Hazards
Cadmium succinate is harmful if swallowed, in contact with skin, or if inhaled . It is very toxic to aquatic life with long-lasting effects . Cadmium exerts toxic effects on the kidneys as well as the skeletal and respiratory systems . It is classified as a human carcinogen . Long-term occupational exposure to cadmium at excess concentrations can cause adverse health effects on the kidneys and lungs .
将来の方向性
Cadmium-resistant bacteria have been studied for their potential in cadmium remediation . The use of metabolic active immobilized microalgae may be an attractive future option for detoxification and recovery of cadmium . Most cadmium metal today is produced as a by-product of the extraction, smelting, and refining of the nonferrous metals – zinc, lead, and copper .
生化学分析
Biochemical Properties
Cadmium succinate participates in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, often disrupting their normal function . For instance, cadmium can induce oxidative stress, disrupt calcium signaling, interfere with cellular signaling pathways, and cause epigenetic modifications .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Chronic low exposure to cadmium has been associated with distinct pathologies in many organ systems, including liver and kidney damage, osteoporosis, carcinogenicity, or reproductive toxicity .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and alter gene expression . For example, cadmium can induce a decrease in mitochondrial membrane potential, primarily resulting from disruptions in the electron transport chain .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that chronic low cadmium exposure (CLCE) is a health hazard for about 10% of the global population, increasing morbidity and mortality . Long-term exposure to cadmium can lead to distinct pathologies in many organ systems .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High Cd cultivar showed higher expression levels in plasma membrane-localized transport genes and tonoplast-localized transport genes than low Cd cultivar . These genes might be involved in root-to-shoot Cd translocation in pak choi .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, chronic low cadmium exposure has been associated with the disturbance of metabolic pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation . For example, the uptake and distribution of Cd organs is a dynamic process, which is driven by transporters in roots, from root to shoot (xylem loading) and from source to sink in phloem (including seed loading) .
Subcellular Localization
This compound is localized to specific compartments or organelles within the cell. This localization can affect its activity or function . For example, the ectopic expression of BjNRAMP1 in yeast led to higher accumulation of Cd and Mn compared to the vector control. BjNARAMP1 was localized to the plasma membrane and expressed in the vascular system of roots, leaves, and flowers .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Cadmium succinate involves the reaction between cadmium nitrate and succinic acid in the presence of a suitable solvent and a catalyst.", "Starting Materials": [ "Cadmium nitrate", "Succinic acid", "Solvent (e.g. water, ethanol)", "Catalyst (e.g. sulfuric acid, hydrochloric acid)" ], "Reaction": [ "Step 1: Dissolve cadmium nitrate in the solvent to form a clear solution.", "Step 2: Add succinic acid to the solution and stir until it dissolves completely.", "Step 3: Add the catalyst to the solution and stir for a few minutes.", "Step 4: Heat the reaction mixture to a suitable temperature (e.g. 60-80°C) and maintain it for a few hours.", "Step 5: Cool the reaction mixture to room temperature and filter the precipitate formed.", "Step 6: Wash the precipitate with the solvent to remove any impurities.", "Step 7: Dry the product under vacuum to obtain Cadmium succinate as a white crystalline solid." ] } | |
CAS番号 |
141-00-4 |
分子式 |
C4H6CdO4 |
分子量 |
230.50 g/mol |
IUPAC名 |
butanedioic acid;cadmium |
InChI |
InChI=1S/C4H6O4.Cd/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8); |
InChIキー |
LDUJURZWMDIZGH-UHFFFAOYSA-N |
SMILES |
C(CC(=O)[O-])C(=O)[O-].[Cd+2] |
正規SMILES |
C(CC(=O)O)C(=O)O.[Cd] |
その他のCAS番号 |
141-00-4 |
ピクトグラム |
Irritant; Environmental Hazard |
同義語 |
cadminate cadmium succinate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




